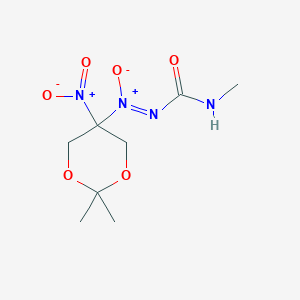![molecular formula C17H13N3O4 B5761728 3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Orientations Futures
The future directions for research on “3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid” and related compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by quinazoline derivatives , these compounds may have potential applications in the development of new therapeutic agents.
Mécanisme D'action
Target of Action
The primary targets of 3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the nervous system. The compound’s interaction with its targets results in changes in the nervous system’s signaling processes.
Pharmacokinetics
Benzoic acid, a component of the compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is an increase in the concentration of acetylcholine in the nervous system due to the inhibition of AChE and BuChE . This can lead to changes in the signaling processes of the nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid typically involves the condensation of 4-oxoquinazolin-3(4H)-yl derivatives with benzoic acid derivatives. One common method includes the reaction of 4-oxoquinazolin-3(4H)-yl acetic acid with aminobenzoic acid under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process . Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Applications De Recherche Scientifique
3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antifungal agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-oxoquinazolin-3(4H)-yl benzoic acid
- 4-hydroxyquinazolin-3(4H)-yl benzoic acid
- 4-aminoquinazolin-3(4H)-yl benzoic acid
Uniqueness
3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for drug development and other applications.
Propriétés
IUPAC Name |
3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-15(19-12-5-3-4-11(8-12)17(23)24)9-20-10-18-14-7-2-1-6-13(14)16(20)22/h1-8,10H,9H2,(H,19,21)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCYOOVZJXHMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-bromo-N-(4-ethoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5761651.png)

![N-[(4-methoxyphenyl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B5761661.png)
![7-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5761665.png)
![ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5761671.png)
![6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5761677.png)





![N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5761741.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)
![3-[1-(4-carbamoylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5761763.png)
